molecular formula C15H19N3O4 B1256000 gamma-Glutamyl-5-hydroxytryptamine CAS No. 62608-14-4

gamma-Glutamyl-5-hydroxytryptamine

Cat. No.: B1256000
CAS No.: 62608-14-4
M. Wt: 305.33 g/mol
InChI Key: NVJULRLNKPOPJA-LBPRGKRZSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gamma-Glutamyl-5-hydroxytryptamine involves the conjugation of 5-hydroxytryptamine with gamma-glutamyl. This can be achieved through enzymatic reactions using gamma-glutamyltransferase enzymes, which facilitate the transfer of the gamma-glutamyl group to 5-hydroxytryptamine .

Industrial Production Methods: This involves optimizing reaction conditions such as pH, temperature, and enzyme concentration to maximize yield .

Chemical Reactions Analysis

Types of Reactions: gamma-Glutamyl-5-hydroxytryptamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce reduced amine forms .

Scientific Research Applications

gamma-Glutamyl-5-hydroxytryptamine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: gamma-Glutamyl-5-hydroxytryptamine is unique due to its dual functional groups, combining the properties of serotonin with those of gamma-glutamyl. This dual functionality allows it to participate in a wider range of biochemical reactions and interactions compared to its individual components .

Properties

IUPAC Name

(2S)-2-amino-5-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c16-12(15(21)22)2-4-14(20)17-6-5-9-8-18-13-3-1-10(19)7-11(9)13/h1,3,7-8,12,18-19H,2,4-6,16H2,(H,17,20)(H,21,22)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJULRLNKPOPJA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10806914
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10806914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62608-14-4
Record name gamma-Glutamyl-5-hydroxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062608144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10806914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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